![molecular formula C11H22N2O2 B1326298 (S)-tert-butyl 3-ethylpiperazine-1-carboxylate CAS No. 928025-56-3](/img/structure/B1326298.png)
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate
Overview
Description
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate, also known as TBEP, is a chiral carboxylate with a wide range of applications in synthetic organic chemistry. It is a versatile compound with a number of uses in the laboratory, including in the development of new drugs and in the synthesis of complex molecules. TBEP is also used in the production of a wide range of materials, including polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Kinetics of Heterocyclic Carbamates
Research by Brusco et al. (2002) explored the gas-phase elimination kinetics of several heterocyclic carbamates, including 1-ethylpiperazine carboxylate, a compound closely related to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. This study provides insights into the reaction mechanisms and rates of elimination in seasoned vessels, contributing to understanding the chemical behavior of such compounds under specific conditions (Brusco et al., 2002).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) developed a metal-free protocol for preparing quinoxaline-3-carbonyl compounds, using carbazates as ecofriendly ester sources. This research shows the relevance of tert-butyl carbazate (a compound related to this compound) in developing sustainable synthetic methods for bioactive compounds (Xie et al., 2019).
Syntheses of Substituted Piperidines
Boev et al. (2015) conducted stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives. This study contributes to the field of organic chemistry by providing methods for preparing piperidine derivatives, which are important in pharmaceuticals and other applications (Boev et al., 2015).
Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, highlighting the use of tert-butyl groups in the synthesis of novel chemical structures. This research adds to the understanding of how tert-butyl groups can be utilized in synthesizing complex heterocyclic compounds (Ivanov et al., 2017).
Synthesis and Characterization of Piperazine Derivatives
Minhas et al. (2010) synthesized novel calix[4]arene piperazine derivatives, including N-(2-tosylato)ethylpiperazine, for the extraction of transition metals and dichromate ions. This study demonstrates the application of piperazine derivatives in extraction and purification processes, which is crucial in analytical and environmental chemistry (Minhas et al., 2010).
properties
IUPAC Name |
tert-butyl (3S)-3-ethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJOJUNLMJMJSN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647557 | |
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928025-56-3 | |
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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